molecular formula C9H9N3O4S2 B12213509 N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B12213509
M. Wt: 287.3 g/mol
InChI Key: BOFZXNNKCVGAKM-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

  • Carbonyl (C=O) stretch : ~1680 cm⁻¹, characteristic of the carboxamide group.
  • Sulfonyl (S=O) asymmetric/symmetric stretches : 1320 cm⁻¹ and 1150 cm⁻¹.
  • Furan C-O-C vibration : 1015 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 1.25 ppm (t, 3H, CH₃ of ethyl)
    • δ 3.45 ppm (q, 2H, CH₂ of ethyl)
    • δ 6.65–7.45 ppm (m, 3H, furan protons)
    • δ 8.15 ppm (s, 1H, NH of carboxamide).
  • ¹³C NMR :

    • δ 14.1 (CH₃), δ 45.2 (CH₂), δ 112–150 (furan and thiadiazole carbons), δ 165.5 (C=O).

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 309.4 [M+H]⁺.
  • Fragmentation patterns include loss of the ethylsulfonyl group (-123 Da) and cleavage of the carboxamide bond.

Comparative Structural Analysis with Related Thiadiazole Derivatives

Compound Name Molecular Formula Key Structural Differences Biological Relevance
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide C₇H₆N₄O₄S₂ Sulfamoyl (-SO₂NH₂) vs. ethylsulfonyl Anticancer (VEGFR-2 inhibition)
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide C₁₆H₁₄N₂O₂S Thiazole vs. thiadiazole core Antimicrobial lead candidate
2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide C₁₄H₁₅ClN₂O₄S₂ Chlorophenoxy-propanamide side chain Anti-inflammatory potential

Key Observations :

  • Substituent Effects : Ethylsulfonyl groups enhance metabolic stability compared to sulfamoyl analogs.
  • Core Heterocycle : Thiadiazoles (vs. thiazoles) exhibit stronger π-π stacking with biological targets.
  • Bioactivity Correlation : Bulkier substituents (e.g., chlorophenoxy) reduce solubility but improve target affinity.

Properties

Molecular Formula

C9H9N3O4S2

Molecular Weight

287.3 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C9H9N3O4S2/c1-2-18(14,15)9-12-11-8(17-9)10-7(13)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,10,11,13)

InChI Key

BOFZXNNKCVGAKM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Core Thiadiazole Synthesis

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides or hydrazines with electrophilic reagents. For ethylsulfonyl substitution at position 5, two approaches are feasible:

Approach 1: Direct Sulfonylation

  • Reagents : Ethylsulfonyl chloride, 1,3,4-thiadiazol-2-amine derivatives.

  • Mechanism : Nucleophilic substitution at the C-5 position of the thiadiazole ring.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or Et₃N.

Approach 2: Stepwise Thiadiazole Assembly

  • Thiadiazole formation : React thiosemicarbazide with ethylsulfonyl chloride under basic conditions to form the 5-(ethylsulfonyl)-1,3,4-thiadiazole-2-thiol intermediate.

  • Thiol oxidation : Convert the thiol group to a sulfonic acid or sulfonamide using oxidizing agents like H₂O₂ or m-CPBA.

Amide Bond Formation

The furan-2-carboxamide moiety is introduced via coupling reactions.

Acid Chloride Activation

  • Reagents : Furan-2-carboxylic acid, thionyl chloride (SOCl₂).

  • Conditions : Reflux in toluene or dichloromethane to generate the acid chloride.

  • Subsequent Reaction : The acid chloride reacts with 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine in anhydrous solvents (e.g., THF, DCM) with a base like pyridine.

Coupling Agents

  • Reagents : EDC/HOBt or DCC/DMAP.

  • Advantage : Milder conditions and higher yields compared to acid chlorides.

Reaction Optimization and Challenges

ParameterOptimal Range/ConditionsImpact on Yield/Purity
Solvent DMF, DMSO, DCMPolar aprotic solvents enhance nucleophilic substitution.
Temperature 0–5°C (for sulfonylation) to 80°C (for coupling)Low temps prevent side reactions; high temps accelerate coupling.
Base K₂CO₃, Et₃NNeutralizes HCl during sulfonylation; stabilizes amide formation.
Purification Recrystallization, flash chromatographyRemoves unreacted starting materials and byproducts.

Analytical Characterization

Key spectroscopic data for analogous compounds (e.g., N-(thiazol-2-yl)furan-2-carboxamide) include:

TechniqueObserved Signals (Example)
¹H NMR - Furan protons: δ 6.5–7.8 ppm
- Thiadiazole NH: δ 8.1–9.5 ppm
IR - C=O stretch: ~1680 cm⁻¹
- S=O (sulfonyl): ~1325–1350 cm⁻¹
HRMS [M+H]⁺ calculated vs. observed

Case Studies from Analogous Syntheses

Thiadiazole Sulfonylation

A study on 5-(4-fluorobenzylsulfonyl)-1,3,4-thiadiazole derivatives achieved 60–75% yields using ethylsulfonyl chloride in DMF with K₂CO₃.

Furan Carboxamide Coupling

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide was synthesized in 85% yield via EDC-mediated coupling in DCM.

Mechanistic Insights

Sulfonylation Mechanism

  • Nucleophilic Attack : The thiadiazole’s C-5 sulfur attacks the electrophilic sulfur of ethylsulfonyl chloride.

  • Base Neutralization : K₂CO₃ deprotonates the intermediate, stabilizing the transition state.

Amide Bond Formation

  • Acid Chloride Pathway : Furan-2-carboxylic acid reacts with SOCl₂ to form an acyl chloride, which then reacts with the amine.

  • Coupling Agent Pathway : EDC activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with the amine.

ChallengeMitigation Strategy
Low solubility Use DMF or DMSO for sulfonylation
Side reactions Conduct sulfonylation at 0–5°C
Purity issues Recrystallize using ethanol/water

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of the target compound with analogs:

Compound Name Substituent on Thiadiazole Molecular Formula Molecular Weight Melting Point (°C)
N-(5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide Ethylsulfonyl (SO₂C₂H₅) C₉H₉N₃O₃S₂ 271.3 Not reported
N-(5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (JMJ, ) Methylsulfanyl (SC₃H₃) C₈H₇N₃O₂S₂ 257.3 Not reported
N-(5-(Butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide Butan-2-ylsulfanyl (SC₄H₉) C₁₁H₁₃N₃O₂S₂ 283.4 Not reported
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide Methyl (CH₃) + sulfamoyl C₁₅H₁₂F₃N₃O₃S₂ 403.4 Not reported
5-(2-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide Methoxymethyl (CH₂OCH₃) C₁₅H₁₂ClN₃O₃S 349.8 Not reported

Key Observations :

  • This may enhance aqueous solubility but reduce membrane permeability.
  • Molecular Weight : The target compound (271.3 g/mol) is heavier than JMJ (257.3 g/mol) due to the ethylsulfonyl group but lighter than analogs with bulky aryl substituents (e.g., 403.4 g/mol in ).
Anti-Mycobacterial Activity
  • Compound 83c (N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide) exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 9.87 μM) . The nitro group’s electron-withdrawing nature likely enhances target binding, suggesting that the ethylsulfonyl group in the target compound may similarly improve interactions with bacterial enzymes.
Antifungal and Antimicrobial Potential
  • Thiadiazole derivatives with sulfonamide or sulfonyl groups (e.g., ) show broad-spectrum antimicrobial activity. The ethylsulfonyl group’s stability against oxidative metabolism could prolong the target compound’s half-life compared to thioether analogs like 5g (N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide, melting point 168–170°C) .
Plant Growth Regulation
  • Carboxamide-linked thiadiazoles, such as N′-5-tetrazolyl-N-aroylthioureas , display herbicidal and cytokinin-like activity. The furan-2-carboxamide moiety in the target compound may similarly interact with plant hormone receptors.

Biological Activity

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a furan ring coupled with a thiadiazole moiety, which is known for its diverse pharmacological properties. The ethylsulfonyl group enhances its solubility and may contribute to its biological effectiveness. The molecular formula is C10H12N4O3SC_{10}H_{12}N_4O_3S with a molecular weight of approximately 252.29 g/mol.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on sulfone and sulfoxide substituted heterocyclic urea compounds have shown effectiveness against antibiotic-resistant bacterial strains. These compounds function by disrupting essential cellular processes in bacteria, thus inhibiting their growth or leading to cell death .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
This compoundVarious strainsTBD

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole, including this compound, exhibit promising antiproliferative effects against various cancer cell lines. In one study, several derivatives were evaluated for their activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using the MTT assay. Compounds showed selective inhibition of cancer cell proliferation with IC50 values ranging from 7.4 to 11.5 nM against the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy .

Table 2: Antiproliferative Effects Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
Compound 6MCF-79.0
Compound 7HCT-1168.5
This compoundPC-3TBD

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as VEGFR-2. Molecular docking studies suggest that the compound binds effectively to the receptor, inhibiting its activity and subsequently affecting angiogenesis and tumor growth .

Case Studies

A study published in 2021 synthesized a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives and evaluated their biological activities. The results indicated that certain compounds exhibited strong antiproliferative effects and were selective towards specific cancer types while maintaining low toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

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